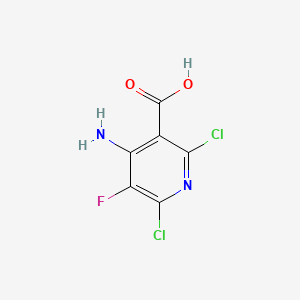

4-Amino-2,6-dichloro-5-fluoronicotinic Acid

Description

These derivatives are critical intermediates in synthesizing kinase inhibitors, exemplified by sotorasib, an FDA-approved KRAS G12C inhibitor for non-small cell lung cancer .

Properties

Molecular Formula |

C6H3Cl2FN2O2 |

|---|---|

Molecular Weight |

225.00 g/mol |

IUPAC Name |

4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H3Cl2FN2O2/c7-4-1(6(12)13)3(10)2(9)5(8)11-4/h(H2,10,11)(H,12,13) |

InChI Key |

YITKOJAYEYQWBY-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(N=C1Cl)Cl)F)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2,6-Dihydroxy-3-cyano-5-fluoropyridine

- Starting material: 2,6-Dihydroxy-3-cyano-5-fluoropyridine.

- Chlorinating agents: Phosphorus oxychloride (POCl₃) combined with phosphorus pentachloride (PCl₅) or phosphorus oxychloride alone.

- Reaction conditions: Elevated temperatures (~170°C) in sealed autoclaves for extended durations (~20 hours).

- Uses inexpensive reagents.

- Relatively straightforward process.

- Suitable for large-scale production.

- Overchlorination leading to byproducts.

- Moderate yields (~40-45%) due to side reactions.

- Harsh hydrolysis conditions required for nitrile hydrolysis.

Route B: Hydrolysis of Cyanopyridine Derivatives

Hydrolysis of 2,6-Dichloro-5-fluoro-3-cyanopyridine

- Dissolution of cyanopyridine in concentrated sulfuric acid at 70-90°C.

- Hydrolysis to the corresponding carboxamide, followed by conversion to acid.

- Industrially scalable.

- High purity products.

- Good yield (~70%).

- Requires handling concentrated sulfuric acid.

- Multiple steps with temperature control.

Specific Synthesis Protocols and Data

Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid via Chlorination

Based on patent US5204478A:

- Starting material: Methyl 2,6-dihydroxy-5-fluoronicotinate.

- Chlorination: Reaction with phosphorus oxychloride and lithium chloride at 152-158°C for 25 hours.

- Hydrolysis: Conversion of acid chloride to acid using NaOH and HCl, yielding 71% of pure DCFNA.

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 152-158°C | |

| Reaction time | 25 hours | |

| Yield | 71% | |

| Purity | >99% (HPLC) |

Hydrolysis of Cyanopyridine in Sulfuric Acid

According to US6441182B1:

- Process: Dissolving cyanopyridine in sulfuric acid at 70-90°C, hydrolyzing to carboxamide, then converting to acid.

- Yield: Approximately 70%, with high purity.

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 70-90°C | |

| Sulfuric acid concentration | 90-99% | |

| Yield | 70% |

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Chlorination + Hydrolysis | POCl₃, PCl₅, NaOH, HCl | 170°C, autoclave | 71-85 | >99% | Suitable for scale | Byproduct formation, moderate yield |

| Sulfuric Acid Hydrolysis | H₂SO₄, water | 70-100°C | ~70 | High | High purity, scalable | Handling concentrated sulfuric acid |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates selective substitution reactions:

-

Chlorine Replacement : The chlorine at position 6 undergoes substitution with amines or alkoxides. For example:

-

Fluorine Retention : The fluorine at position 5 remains inert under mild conditions due to its strong C-F bond .

Hydrolysis Reactions

The carboxylic acid group participates in controlled hydrolysis:

-

Ester Formation : Reaction with alcohols under acidic catalysis:

Methyl and ethyl esters are common intermediates for further functionalization .

-

Amide Synthesis : Coupling with amines via carbodiimide-mediated activation:

Decarboxylation and Functionalization

Controlled thermal decarboxylation generates reactive intermediates:

-

Pyridine Ring Modification : Heating above 200°C produces 4-amino-2,6-dichloro-5-fluoropyridine, a precursor for Suzuki-Miyaura couplings :

This intermediate reacts with aryl boronic acids to form biaryl derivatives (75–88% yields) .

Catalytic Dechlorination

Palladium-mediated monodechlorination enables selective modification:

-

Position-Specific Reactivity : Using Pd(OAc)₂/Et₃N/HCO₂H, the chlorine at position 2 is selectively removed :

This method achieves >95% selectivity for retaining the 6-chloro substituent .

Stability and Reactivity Considerations

Scientific Research Applications

Scientific Research Applications

- Chemistry 4-Amino-2,6-dichloro-5-fluoronicotinic acid serves as a crucial intermediate in synthesizing diverse organic molecules, including pharmaceuticals and agrochemicals. It is also used to synthesize 2,6-dichloro-5-fluoronicotinic acid, a key intermediate in synthesizing naphthyridine antibacterial agents .

- Biology Due to its structural similarity to biologically active molecules, this compound is valuable in studying enzyme inhibition and receptor binding.

- Medicine Researchers investigate the potential therapeutic effects, including antimicrobial and anticancer activities.

- Industry It is used in developing new materials like polymers and coatings because of its unique chemical properties.

4-Amino-2,6-dichloro-5-fluoronicotinate is a compound of interest for its potential biological activities, especially in medicinal chemistry and agriculture.

Anti-Cancer Activity Recent studies have shown the anti-cancer potential of this compound, particularly against hepatocellular carcinoma (HCC).

- In Vitro Studies The compound has been evaluated against several cancer cell lines, including Hep3B (HCC). It acts as a selective FGFR4 kinase inhibitor, demonstrating higher selectivity than other inhibitors.

- In Vivo Studies Tested in chick chorioallantoic membrane (CAM) tumor models, the compound showed comparable anti-tumor activity to established drugs.

Use as an Intermediate

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichloro-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence from synthesis protocols, commercial catalogs, and similarity assessments:

Key Comparative Insights :

Reactivity and Synthetic Utility :

- 2,6-Dichloro-5-fluoronicotinic acid is pivotal in drug synthesis due to its dual halogen substituents, enabling sequential amination and cross-coupling reactions .

- The 4-Bromo analog (1526945-64-1) shows enhanced reactivity in Suzuki-Miyaura couplings, leveraging bromine’s superior leaving-group ability compared to chlorine .

Substituent Effects on Physicochemical Properties: Methyl substitution (e.g., 132195-42-7) increases molecular weight and lipophilicity (logP), reducing aqueous solubility but improving membrane permeability . Amino groups (hypothetical in 4-amino variant) could enhance solubility via hydrogen bonding but may require protection during synthesis to avoid side reactions .

Biological Activity :

Q & A

Q. How to design experiments probing the compound’s compatibility with transition-metal catalysts?

- Methodological Answer : Screen Pd/C, Pd(PPh), and CuI in cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor fluorine retention via NMR and quantify catalyst poisoning via ICP-OES. For aerobic conditions, use Glovebox techniques to exclude moisture/oxygen. Optimize ligand-metal ratios (1:1 to 1:3) to balance activity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.